molecular formula C13H16Cl2N2O2 B13090935 6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride CAS No. 612545-94-5

6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride

Cat. No.: B13090935
CAS No.: 612545-94-5
M. Wt: 303.18 g/mol
InChI Key: YXBCITKHTVCJGR-UHFFFAOYSA-N
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Description

6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is a chemical compound that belongs to the class of benzo[d][1,3]oxazines This compound is characterized by the presence of a chloro substituent at the 6th position, a piperidinyl group at the 1st position, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-aminophenol with piperidine in the presence of a suitable catalyst to form the benzo[d][1,3]oxazine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)benzisoxazole: Similar in structure but with a fluorine substituent instead of chlorine.

    2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: Compounds with similar benzo[d][1,3]oxazine core but different substituents.

Uniqueness

6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is unique due to its specific chloro and piperidinyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

612545-94-5

Molecular Formula

C13H16Cl2N2O2

Molecular Weight

303.18 g/mol

IUPAC Name

6-chloro-1-piperidin-4-yl-4H-3,1-benzoxazin-2-one;hydrochloride

InChI

InChI=1S/C13H15ClN2O2.ClH/c14-10-1-2-12-9(7-10)8-18-13(17)16(12)11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H

InChI Key

YXBCITKHTVCJGR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(COC2=O)C=C(C=C3)Cl.Cl

Origin of Product

United States

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